2-[[4-amino-5-(3-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(1-cyanocyclohexyl)acetamide
Beschreibung
Eigenschaften
IUPAC Name |
2-[[4-amino-5-(3-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(1-cyanocyclohexyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN6OS/c18-13-6-4-5-12(9-13)15-22-23-16(24(15)20)26-10-14(25)21-17(11-19)7-2-1-3-8-17/h4-6,9H,1-3,7-8,10,20H2,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYCCTXLXSFBLQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C#N)NC(=O)CSC2=NN=C(N2N)C3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Wirkmechanismus
Target of Action
Similar compounds such as 2-amino-5-(4-fluorophenyl)-1,3,4-thiadiazole and indole derivatives have been found to bind with high affinity to multiple receptors, suggesting a broad spectrum of biological activities.
Biochemical Pathways
Similar compounds have been found to affect various pathways, leading to diverse biological activities such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc.
Result of Action
Similar compounds have shown a range of effects, including antiviral, anti-inflammatory, and anticancer activities. These effects are likely the result of the compound’s interaction with its targets and the subsequent changes in cellular processes.
Biologische Aktivität
The compound 2-[[4-amino-5-(3-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(1-cyanocyclohexyl)acetamide is a novel triazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious disease treatment. This article explores the compound's synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular structure of the compound includes:
- A triazole ring known for its role in enzyme inhibition.
- A sulfanyl group that enhances its interaction with biological targets.
- A cyanocyclohexyl acetamide moiety contributing to its pharmacological properties.
The molecular formula is , with a molecular weight of approximately 387.4 g/mol.
Anticancer Properties
Research indicates that compounds similar to 2-[[4-amino-5-(3-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(1-cyanocyclohexyl)acetamide exhibit significant anticancer properties. The triazole moiety is known to inhibit various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest.
Case Study: Antiproliferative Activity
In a study evaluating the antiproliferative effects of triazole derivatives on human cancer cell lines, it was found that:
- The compound exhibited an IC50 value of approximately 1.30 μM against HepG2 liver cancer cells, indicating potent activity compared to standard treatments like SAHA (IC50: 17.25 μM) .
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| 2-[[4-amino-5-(3-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(1-cyanocyclohexyl)acetamide | HepG2 | 1.30 | Apoptosis induction |
| SAHA | HepG2 | 17.25 | HDAC inhibition |
| FNA | HepG2 | 95.48 | HDAC inhibition |
Antifungal Activity
Similar triazole compounds have demonstrated antifungal properties by inhibiting fungal enzyme activity. This suggests potential applications in treating fungal infections.
Structure-Activity Relationships (SAR)
The unique combination of functional groups in this compound contributes to its biological activity. The presence of fluorinated phenyl groups has been linked to enhanced binding affinity to target enzymes and receptors.
SAR Insights:
- Substituents on the triazole ring significantly affect the compound's potency.
- Variations in the cyanocyclohexyl group can modulate pharmacokinetic properties such as solubility and bioavailability.
Synthesis
The synthesis of this compound involves several steps:
- Formation of the triazole ring via cyclization reactions.
- Introduction of the sulfanyl group through nucleophilic substitution.
- Final acetamide formation using acetic anhydride or similar reagents.
Table 2: Synthetic Route Overview
| Step | Reaction Type | Key Reagents |
|---|---|---|
| 1 | Cyclization | Hydrazine derivatives |
| 2 | Nucleophilic substitution | Sulfur sources |
| 3 | Acetamide formation | Acetic anhydride |
Q & A
Q. How can researchers optimize the synthesis of 2-[[4-amino-5-(3-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(1-cyanocyclohexyl)acetamide to improve yield and purity?
- Methodological Answer : Synthesis optimization requires precise control of reaction parameters such as temperature (50–80°C), pH (neutral to slightly acidic), and solvent selection (e.g., DMF or ethanol). Multi-step protocols often involve cyclization of triazole precursors followed by sulfanyl-acetamide coupling. Purification via column chromatography or recrystallization is critical to isolate the target compound. Analytical techniques like HPLC and NMR should validate purity (>95%) and structural integrity .
Q. What analytical techniques are essential for characterizing the structural features of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms the presence of the triazole ring, fluorophenyl group, and cyanocyclohexyl moiety. High-resolution mass spectrometry (HRMS) validates molecular weight, while infrared (IR) spectroscopy identifies functional groups (e.g., C≡N stretch at ~2200 cm⁻¹). X-ray crystallography, if feasible, provides definitive structural elucidation .
Q. What are the recommended storage conditions to maintain the compound’s stability?
- Methodological Answer : Store the compound in airtight, light-protected containers at −20°C to prevent degradation. Stability tests under varying pH (4–9) and temperature conditions (25–40°C) should be conducted to assess susceptibility to hydrolysis or oxidation. Lyophilization is advised for long-term storage of aqueous solutions .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of substituents on biological activity?
- Methodological Answer : SAR analysis involves synthesizing analogs with modified substituents (e.g., replacing 3-fluorophenyl with thiophene or pyridine) and comparing their bioactivity profiles. Computational modeling (e.g., molecular docking) predicts interactions with target proteins (e.g., kinases or enzymes). In vitro assays (e.g., antimicrobial MIC, IC₅₀ in cancer cell lines) quantify activity changes. Cross-referencing with structurally similar compounds (e.g., triazole derivatives in ) identifies critical pharmacophores .
Q. How should researchers address contradictions in reported biological activity data across studies?
- Methodological Answer : Contradictions often arise from variations in assay conditions (e.g., cell line specificity, serum concentration). To resolve discrepancies:
- Replicate experiments under standardized protocols.
- Validate target engagement using biochemical assays (e.g., enzyme inhibition kinetics).
- Perform meta-analyses of published data to identify confounding variables (e.g., solvent effects in vs. 19) .
Q. What strategies are effective in elucidating the compound’s mechanism of action in anticancer or antimicrobial contexts?
- Methodological Answer : Transcriptomic or proteomic profiling (e.g., RNA-seq, SILAC) identifies differentially expressed genes/proteins in treated cells. Flow cytometry assesses apoptosis (Annexin V/PI staining) or cell cycle arrest. Target deconvolution via affinity chromatography or CRISPR-Cas9 knockout screens can pinpoint binding partners. Comparative studies with known inhibitors (e.g., kinase inhibitors) clarify mechanistic pathways .
Q. How can researchers develop robust analytical methods for quantifying the compound in complex matrices (e.g., plasma or tissue samples)?
- Methodological Answer : Reverse-phase HPLC with UV/fluorescence detection or LC-MS/MS is preferred. Method validation includes:
- Calibration curves (1–1000 ng/mL range).
- Precision (RSD < 10%) and accuracy (80–120% recovery).
- Sample preparation via protein precipitation (acetonitrile) or solid-phase extraction. Internal standards (e.g., deuterated analogs) correct for matrix effects .
Troubleshooting Common Experimental Challenges
Q. Why might the compound exhibit low solubility in aqueous buffers, and how can this be mitigated?
- Methodological Answer : The cyanocyclohexyl and fluorophenyl groups contribute to hydrophobicity. Strategies include:
- Using co-solvents (e.g., DMSO ≤1% v/v).
- Formulating with cyclodextrins or liposomes.
- Synthesizing water-soluble prodrugs (e.g., phosphate esters) .
Q. What steps should be taken if the synthesis yields undesired byproducts?
- Methodological Answer : Byproducts often result from incomplete cyclization or side reactions at the sulfanyl group. Remedies include:
- Optimizing reaction time and stoichiometry (e.g., excess thiourea for triazole formation).
- Introducing protective groups (e.g., Boc for amines).
- Employing gradient elution in purification .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
